![molecular formula C21H26N2O8 B13936912 (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate CAS No. 52723-96-3](/img/structure/B13936912.png)
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate is a chemical compound with the molecular formula C21H26N2O8 and a molecular weight of 434.44 g/mol . This compound is known for its unique structure, which includes two acrylate groups attached to a central phenylene core through iminocarbonyloxy linkages. It is used in various industrial and scientific applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate typically involves the reaction of 4-methyl-1,3-phenylenediamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-methyl-2,1-ethanediol to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The iminocarbonyloxy linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common reagents used in these reactions include radical initiators for polymerization, acids or bases for hydrolysis, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acrylate groups.
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate is primarily related to its ability to undergo polymerization and form cross-linked networks. The acrylate groups participate in free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This matrix can encapsulate other molecules, making it useful for drug delivery and other applications. The molecular targets and pathways involved depend on the specific application and the nature of the encapsulated molecules .
Comparison with Similar Compounds
Similar compounds to (4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate include other diacrylate monomers such as:
Ethylene glycol dimethacrylate (EGDMA): Used in the production of cross-linked polymers and hydrogels.
Triethylene glycol dimethacrylate (TEGDMA): Commonly used in dental materials and adhesives.
Bisphenol A dimethacrylate (Bis-GMA): Widely used in dental composites and sealants.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and functional properties compared to other diacrylate monomers.
Properties
CAS No. |
52723-96-3 |
|---|---|
Molecular Formula |
C21H26N2O8 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[[4-methyl-3-(1-prop-2-enoyloxypropan-2-yloxycarbonylamino)phenyl]carbamoyloxy]propyl prop-2-enoate |
InChI |
InChI=1S/C21H26N2O8/c1-6-18(24)28-11-14(4)30-20(26)22-16-9-8-13(3)17(10-16)23-21(27)31-15(5)12-29-19(25)7-2/h6-10,14-15H,1-2,11-12H2,3-5H3,(H,22,26)(H,23,27) |
InChI Key |
XLUSIRDIYAYDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)COC(=O)C=C)NC(=O)OC(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


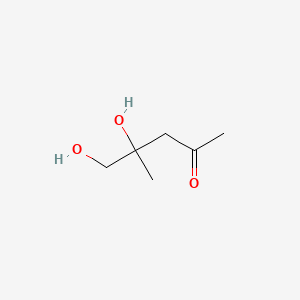
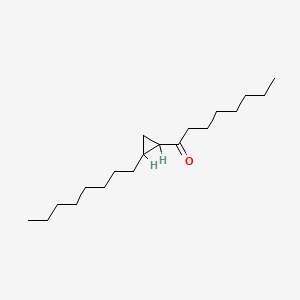
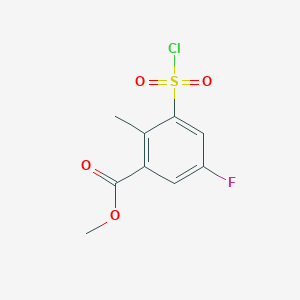

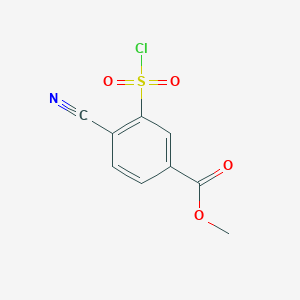
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)

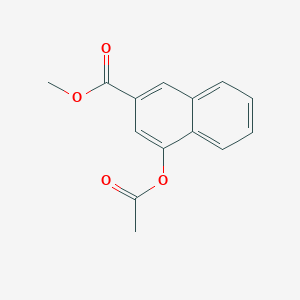
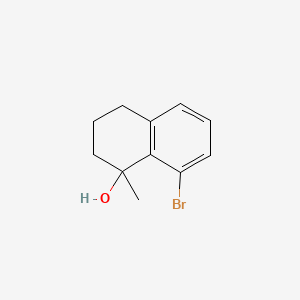
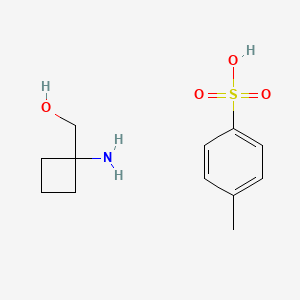
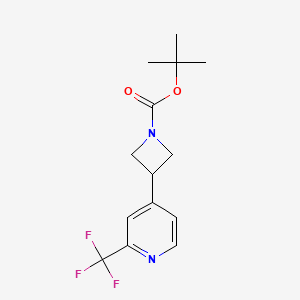
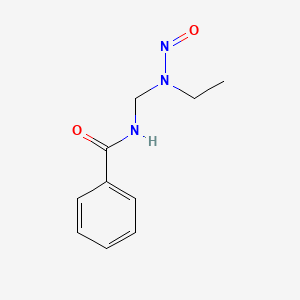
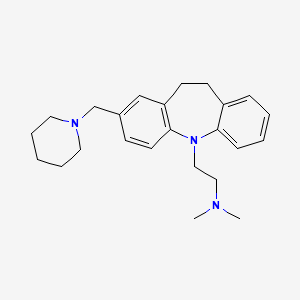
![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
